[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Lipophilicity Physicochemical profiling Building block selection

[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (CAS 1261230-51-6) is a 1,4-disubstituted piperidine building block featuring a 4-chlorobenzyl substituent at the piperidine N-1 position and an N-methylamine moiety at C-4, supplied as the hydrochloride salt (C₁₃H₂₀Cl₂N₂, MW 275.22 g/mol). This scaffold serves as a key synthetic intermediate in medicinal chemistry programs targeting chemokine receptors (CCR1, CXCR3, CXCR4) and dopamine D4 receptors, where the 4-chlorobenzyl group has been identified as a pharmacophoric element contributing to receptor affinity and selectivity over off-target subtypes.

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
Cat. No. B7897778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)CC2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C13H19ClN2.ClH/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H
InChIKeyPATKNQQMFDMERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride – Core Building Block Profile and Procurement Rationale


[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (CAS 1261230-51-6) is a 1,4-disubstituted piperidine building block featuring a 4-chlorobenzyl substituent at the piperidine N-1 position and an N-methylamine moiety at C-4, supplied as the hydrochloride salt (C₁₃H₂₀Cl₂N₂, MW 275.22 g/mol) . This scaffold serves as a key synthetic intermediate in medicinal chemistry programs targeting chemokine receptors (CCR1, CXCR3, CXCR4) and dopamine D4 receptors, where the 4-chlorobenzyl group has been identified as a pharmacophoric element contributing to receptor affinity and selectivity over off-target subtypes [1]. The hydrochloride salt form confers practical handling advantages including enhanced aqueous solubility and solid-state stability compared to the free base . Commercially available at ≥97% purity from multiple reputable suppliers, this compound is positioned as a versatile building block for fragment-based drug discovery, parallel synthesis library construction, and structure-activity relationship (SAR) exploration of N-benzylpiperidine chemotypes .

Why [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride Cannot Be Replaced by In-Class Analogs Without Impacting Research Outcomes


Despite sharing a piperidine core with numerous benzylic amine building blocks, [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride occupies a distinct structure-activity space defined by three interdependent features: the electron-withdrawing para-chloro substituent on the benzyl ring, the secondary N-methylamine at the 4-position, and the hydrochloride salt stoichiometry. Substituting the 4-chloro with 4-fluoro, 4-methyl, or unsubstituted benzyl alters both the lipophilicity (ΔLogP) and the electronic character of the N-aryl interaction surface, which has been shown to reduce dopamine transporter binding potency by ≥2-fold in comparative SAR studies [1]. Replacing the N-methyl secondary amine with a primary amine (as in 1-(4-chlorobenzyl)piperidin-4-amine) changes the hydrogen-bond donor count and nucleophilic reactivity profile, limiting the types of downstream derivatization reactions (e.g., reductive amination vs. direct acylation) and the resulting library diversity [2]. The hydrochloride salt form further differentiates this compound from free base or alternative salt forms by providing consistent aqueous solubility and weighing accuracy that are critical for reproducible high-throughput experimentation . These features are not simultaneously present in any single close analog, meaning that interchanging with a seemingly similar building block introduces systematic variance in downstream biological and physicochemical readouts.

Quantitative Differentiation Evidence: [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride vs. Closest Analogs


LogP Comparison: 4-Chloro vs. 4-Fluoro vs. Unsubstituted Benzyl – Lipophilicity Modulation and Predicted Membrane Permeability Impact

The target compound exhibits a computed LogP of 2.95, placing it in an intermediate lipophilicity range suitable for both aqueous solubility (via the hydrochloride salt and secondary amine) and passive membrane permeability . This LogP value is approximately 0.5–0.8 log units higher than the unsubstituted benzyl analog and approximately 0.3–0.5 log units higher than the 4-fluoro analog, reflecting the greater lipophilic contribution of the chlorine substituent (Hansch π = +0.71 for Cl vs. +0.14 for F) [1]. In the context of CNS-targeted drug discovery, where optimal cLogP values for blood-brain barrier penetration typically fall between 2 and 4, the 4-chloro substitution shifts the building block closer to the center of this range compared to the unsubstituted and 4-fluoro variants, which may reside near or below the lower boundary [1].

Lipophilicity Physicochemical profiling Building block selection

Functional Group Differentiation: N-Methyl Secondary Amine vs. Primary Amine – Divergent Derivatization Pathways and H-Bond Donor Capacity

The target compound carries an N-methyl secondary amine at the piperidine 4-position (methylaminomethyl substituent), which differentiates it fundamentally from 1-(4-chlorobenzyl)piperidin-4-amine, the primary amine analog [1]. The primary amine analog possesses two hydrogen-bond donor (HBD) atoms (NH₂) compared to one HBD (NH-CH₃) for the target compound, a difference that affects both the compound's pharmacokinetic predictivity (HBD count is a key parameter in Lipinski's Rule of Five and CNS MPO scoring) and its synthetic utility [2]. In parallel medicinal chemistry workflows, the secondary N-methylamine can undergo selective N-alkylation, N-acylation, or sulfonamide formation while retaining the methyl group, whereas the primary amine offers two reactive N-H sites that can lead to mixtures of mono- and bis-functionalized products without careful protecting group strategies [1].

Synthetic chemistry Parallel library synthesis Amine functionalization

Dopamine Transporter Binding SAR: 4-Chlorobenzyl N-Substitution Confers 2-Fold Potency Advantage Over Unsubstituted Parent

In a systematic SAR study of N-substituted methylphenidate analogs, Ojo and Chowdhury (2010) demonstrated that alkylation of the piperidine nitrogen with a 4-chlorobenzyl group produced compound 1d, which was 2-fold more potent than methylphenidate in [³H]WIN 35,428 binding assays and approximately 1.5-fold more potent in [³H]dopamine uptake assays using rat striatal tissue [1]. Critically, the study found that 'for the N-aryl group, the best activity is obtained when the piperidine nitrogen atom was alkylated with 4-chlorobenzyl group,' with large N-aryl-substituted analogs being significantly less active than the corresponding N-benzyl analog [1]. While this study used a methylphenidate scaffold rather than the target compound itself, the data constitute strong class-level evidence that the 4-chlorobenzyl substituent on a piperidine nitrogen confers a quantitative advantage in dopamine transporter binding over unsubstituted benzyl and other aryl groups [1].

Dopamine transporter Cocaine antagonist N-Benzylpiperidine SAR

Dopamine D4 Receptor Selectivity: 4-Chlorobenzyl-Piperidine Fragment Contributes 4-Fold D4/D2 Selectivity in Screening Hit Compound 3

High-throughput screening of the Merck sample collection identified compound 3 — 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole — as a human dopamine D4 (hD4) receptor ligand with moderate affinity (Ki = 61 nM) and 4-fold selectivity over human D2 (hD2) receptors [1]. Systematic SAR exploration of this series revealed that 'the 4-chlorophenyl group attached to the pyrazole is optimal, as is the 4-substituted piperidine' [1]. The lipophilic group on the basic nitrogen was found to be amenable to change, with the optimal group being a phenethyl (>500-fold selectivity over hD2), indicating that while the 4-chlorobenzyl group provided a viable starting point for selectivity, further optimization at this position yielded improvements [1]. Nonetheless, the 4-chlorobenzyl-piperidine fragment was essential to the initial hit's D4 binding and selectivity profile, providing a foundation for the optimization campaign [1].

Dopamine D4 receptor Antipsychotic Selectivity screening

Patent-Validated Synthetic Utility: 1-(4-Chlorobenzyl)piperidin-4-yl Fragment in CCR1 Antagonist Clinical Candidates

The 1-(4-chlorobenzyl)piperidin-4-yl fragment is a key structural component of 4-({(2S)-3-[2-(acetylamino)-5-hydroxyphenoxy]-2-hydroxy-2-methylpropyl}ammonio)-1-(4-chlorobenzyl)piperidine, a potent CCR1 antagonist developed by AstraZeneca and disclosed in WO 03/051839 and subsequent patent filings [1]. The benzoate salt of this compound was specifically developed to provide the physicochemical properties (crystallinity, micronisability, flow properties) required for dry powder inhaler formulation for pulmonary delivery — a demanding pharmaceutical development application that validates the fragment's compatibility with rigorous CMC (Chemistry, Manufacturing, and Controls) requirements [1]. The 4-chlorobenzyl-substituted piperidine core is also present in the CXCR3 antagonist SCH 546738 (containing the 1-(4-chlorobenzyl)piperidin-4-yl substructure directly), which was advanced into preclinical efficacy models for autoimmune diseases including rheumatoid arthritis and multiple sclerosis [2].

CCR1 antagonist Chemokine receptor Inflammation Patent intermediate

Regioisomeric Differentiation: 4-Chlorobenzyl (para) vs. 3-Chlorobenzyl (meta) Substitution – Receptor Binding and Steric Implications

The position of the chlorine substituent on the benzyl ring critically influences the geometry of the N-benzylpiperidine pharmacophore. In the Merck D4 receptor SAR study, the 4-chlorobenzyl substitution pattern (para) was optimal for D4 affinity and selectivity, with the systematic exploration confirming that both the 4-chlorophenyl group on the heterocycle and the 4-substituted piperidine were the preferred configurations [1]. The 3-chlorobenzyl (meta) isomer [1-(3-chlorobenzyl)piperidin-4-yl]methylamine is commercially available as a separate building block but has not been validated in the same receptor systems or patent families with quantitative comparative data against the 4-chloro isomer . The para-chloro substitution orients the chlorine atom along the long axis of the benzyl group, maximizing the molecule's linear extension, whereas the meta-chloro substitution introduces a bent geometry that may alter the vector of the aryl ring relative to the piperidine core and reduce complementarity with flat hydrophobic receptor pockets [1].

Regioisomer comparison Chlorine substitution position Receptor fit

Optimal Procurement and Application Scenarios for [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride


Fragment-Based Drug Discovery Libraries Targeting Class A GPCRs (Dopamine, Chemokine Receptors)

This building block is ideally suited for constructing fragment libraries aimed at Class A G protein-coupled receptors (GPCRs), particularly dopamine D4 and chemokine receptors (CCR1, CXCR3, CXCR4). The 1-(4-chlorobenzyl)piperidine substructure is a validated privileged fragment for these targets, as demonstrated by the Merck D4 receptor program (4-fold D4/D2 selectivity from compound 3; Rowley et al., 1997 [1]) and the AstraZeneca CCR1 antagonist program (WO 03/051839 [2]). The secondary N-methylamine provides a single reactive handle for amide coupling, sulfonamide formation, or reductive amination with aldehydes, enabling clean mono-derivatization in 96-well parallel synthesis formats. Procurement rationale: the pre-formed 4-chlorobenzyl-piperidine-methylamine scaffold eliminates two synthetic steps (N-benzylation and N-methylation) compared to starting from 4-(aminomethyl)piperidine, accelerating library production timelines.

CNS-Penetrant Lead Optimization Programs Requiring Moderate Lipophilicity (cLogP 2–4 Range)

With a computed LogP of 2.95, this building block resides within the established optimal range for CNS drug candidates (typically cLogP 2–4 for balancing passive brain permeability with acceptable solubility and metabolic stability [1]). The 4-chloro substituent provides a calculated LogP increment of approximately +0.5 to +0.8 units over the unsubstituted benzyl analog (based on Hansch π constants [2]), shifting the derived compounds closer to the center of the CNS drug-like property space. This is particularly relevant for programs targeting neurological or psychiatric indications where maintaining blood-brain barrier penetration while avoiding excessive lipophilicity (which correlates with promiscuity, high metabolic clearance, and phospholipidosis risk) is critical. The hydrochloride salt further ensures consistent dissolution for in vitro ADME assays (PAMPA, MDCK permeability, microsomal stability) without DMSO solubility artifacts.

Kinase and Epigenetic Probe Synthesis Requiring a Single Reactive Amine Handle with Defined H-Bond Donor Count

For chemical biology probe development programs targeting kinases, bromodomains, or other targets where H-bond donor (HBD) count is a critical parameter for selectivity, the secondary N-methylamine in this building block (HBD = 1 in the free base) offers a distinct advantage over the primary amine analog (HBD = 2) [1]. The lower HBD count translates to reduced PSA (polar surface area) contributions in derived compounds, which is associated with improved membrane permeability. Additionally, the single reactive N-H site enables regioselective functionalization without requiring protecting group strategies, simplifying the synthesis of focused probe libraries. This scenario is supported by the observation that 1,4-disubstituted piperidine scaffolds with defined HBD profiles are increasingly employed in fragment elaboration strategies for protein kinase inhibitors [2].

Industrial-Scale Parallel Synthesis and MedChem Library Production Requiring Consistent Solid-State Handling

The hydrochloride salt form of this building block is specifically advantageous for automated high-throughput parallel synthesis platforms (e.g., Chemspeed, Tecan liquid handlers) that require accurate solid dispensing. Compared to the free base or alternative salt forms (e.g., dihydrochloride, trifluoroacetate), the mono-hydrochloride provides: (i) a defined stoichiometry that simplifies reaction molarity calculations; (ii) adequate aqueous solubility for dissolution in DMSO/water mixtures used in automated liquid handling; and (iii) a stable, non-hygroscopic crystalline form suitable for long-term storage in compound management facilities [1]. Fluorochem and other suppliers offer this compound at ≥97% purity in 500 mg to multi-gram quantities, supporting both hit-to-lead and lead optimization scale requirements [2]. The commercial availability at defined purity levels reduces QC burden compared to in-house synthesis of the building block.

Quote Request

Request a Quote for [1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.